PEG2000-DMPE

Liposome formulation Phase behavior Mixed micelles

Formulators using inappropriate PEG-lipids risk premature drug leakage or low transfection. PEG2000-DMPE (C14:0) offers distinct bilayer fluidity and controlled PEG shedding. • Reduced micellization vs. DSPE-PEG2000 preserves liposome integrity. • Rapid PEG shedding (t½<30 min) boosts LNP hepatocyte uptake. • HPLC-CAD validated method (RSD 1.6%) for QC. • ≥95% purity, global stock available.

Molecular Formula C37H72NO11P
Molecular Weight 737.9 g/mol
Cat. No. B10856742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePEG2000-DMPE
Molecular FormulaC37H72NO11P
Molecular Weight737.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCC
InChIInChI=1S/C37H72NO11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-35(39)46-32-34(33-48-50(42,43)47-29-28-38-37(41)45-31-30-44-3)49-36(40)27-25-23-21-19-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3,(H,38,41)(H,42,43)/t34-/m1/s1
InChIKeySQPXBATXPJRFFE-UUWRZZSWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PEG2000-DMPE: Technical Baseline and Procurement Context for PEG-Phospholipid Excipients in Lipid Nanoparticle and Liposome Formulation


1,2-Dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (PEG2000-DMPE) is an amphiphilic PEG-phospholipid conjugate comprising a C14:0 myristoyl lipid anchor and a 2000 Da polyethylene glycol chain . It serves as a steric stabilizer in lipid-based drug delivery systems, including liposomes and lipid nanoparticles (LNPs), by forming a hydrophilic PEG corona that reduces opsonization and prolongs systemic circulation [1]. The compound's relatively short C14 acyl chains confer distinct bilayer fluidity and membrane anchoring dynamics compared to longer-chain analogs such as DSPE-PEG2000 (C18:0) and DPPE-PEG2000 (C16:0) [2]. PEG2000-DMPE is commercially available as a research-grade excipient with a molecular formula of (C2H4O)nC35H68NO10P·H3N and a typical purity of ≥95% [3].

Steric stabilizer for liposome and lipid nanoparticle (LNP) research
C14 myristoyl anchor supports distinct bilayer fluidity vs. C16/C18 analogs
Research-grade PEG-phospholipid excipient (supplier-reported purity)

Why Generic Substitution of PEG2000-DMPE with Other PEG-Phospholipids Can Compromise Formulation Performance


PEG-phospholipids are not functionally interchangeable despite sharing a common PEG chain length. The lipid anchor's acyl chain composition dictates critical performance parameters including micellization propensity, membrane retention stability, and in vivo pharmacokinetic behavior [1]. Substituting PEG2000-DMPE (C14:0) with DSPE-PEG2000 (C18:0) or DPPE-PEG2000 (C16:0) without formulation re-optimization can lead to altered aggregate morphology, premature PEG shedding, or reduced gene delivery efficiency [2]. The quantitative evidence below demonstrates that PEG2000-DMPE occupies a distinct performance niche—offering reduced micellization tendency for bilayer-preserving applications while exhibiting weaker membrane anchoring that enables rapid PEG shedding in certain LNP contexts, a property that can be either detrimental or deliberately exploited depending on the therapeutic target [3].

Acyl chain length C14 anchor may shift micellization and bilayer phase behavior vs. longer-chain PEG-phospholipids
Membrane anchoring Weaker C14 anchoring can alter PEG shedding kinetics in circulation models
Nebulization stability LNP stability under shear may not transfer from C18 to C14 PEG-lipids without re-optimization

Quantitative Differentiation Evidence for PEG2000-DMPE Versus Closest PEG-Phospholipid Analogs


Reduced Micellization Tendency of DMPE-PEG2000 Relative to DSPE-PEG2000 Preserves Lamellar Bilayer Integrity

In fully hydrated aqueous dispersions, micellization occurs more readily in mixtures containing longer-chain DSPC/PEG:2000-DSPE compared to those with shorter-chain DMPC/PEG:2000-DMPE at equivalent PEG-lipid content [1]. This finding indicates that PEG2000-DMPE exhibits a reduced tendency to disrupt lamellar bilayer structures, a property that can be advantageous for formulations requiring preserved vesicle integrity [1].

Micellization tendency
Head-to-head
Lamellar phase preserved to higher PEG-lipid content with DMPE-PEG2000 vs. DSPE-PEG2000
Supports bilayer-preserving liposome formulation studies
Fully hydrated dispersions; spin-label ESR/spectrophotometry
Liposome formulation Phase behavior Mixed micelles Bilayer stability

DMPE-PEG2000 LNPs Exhibit Reduced Stability Under Nebulization Shear Stress Compared to DSPE-PEG2000 LNPs

A systematic comparison of PEG-lipids in mRNA-LNPs subjected to nebulization shear forces demonstrated that DSPE-PEG provides the most robust stabilization, maintaining small particle size, low polydispersity index (PDI), and high transfection efficiency post-nebulization [1]. In contrast, DMPE-PEG and DMG-PEG, due to increased hydrophilicity, led to greater LNP destabilization and reduced mRNA delivery efficiency [1].

Nebulization stability
Head-to-head
DSPE-PEG2000 maintained small size, low PDI, high transfection; DMPE-PEG led to greater destabilization
DSPE-PEG2000 may support nebulized LNP research; DMPE-PEG2000 context-dependent
mRNA-LNPs with ALC-0315/SM102; pre-/post-nebulization
Inhaled mRNA therapeutics LNP stability Nebulization Shear stress

DMPE-PEG2000-Modified Nanodevices Achieve 1885-Fold In Vivo Liver Gene Expression Enhancement with str-INF7 Peptide

In a comparative study of PEGylated R8-modified multifunctional envelope-type nanodevices (R8-MEND), modification with str-INF7 peptide resulted in luciferase gene expression levels in HeLa cells that were 73-fold and 24-fold higher than unmodified controls for DSPE-PEG and DMPE-PEG, respectively [1]. Notably, after intravenous injection in mice, str-INF7 modification enhanced liver gene expression 95-fold for DSPE-PEG and 1885-fold for DMPE-PEG relative to unmodified controls [1].

In vivo gene expression
Head-to-head
1885-fold liver gene expression enhancement with DMPE-PEG vs. 95-fold with DSPE-PEG (str-INF7 peptide)
Supports liver-directed nucleic acid delivery research with endosomal escape peptides
R8-MEND nanodevices; in vivo mouse model; context-dependent reversal
Gene delivery Endosomal escape Nanodevice Liver targeting

PEG(2000)-PE Modification Extends Liposome Circulation Half-Life from 13 to 21 Minutes In Vivo

Liposomes modified with PEG(2000)-PE exhibited a circulation half-life of 21 minutes compared to 13 minutes for unmodified liposomes, representing a 1.6-fold prolongation [1]. At 6 hours post-injection, the blood-to-liver/spleen distribution ratio (b/R) was 0.8 for PEG(2000)-PE liposomes versus 0 for unmodified liposomes, indicating substantially reduced reticuloendothelial system (RES) clearance [1]. While this study did not directly compare DMPE-PEG2000 to other PEG-phospholipids, it establishes the class-level benefit of PEG(2000)-PE conjugation for extending systemic circulation.

Circulation half-life
Class-level
21 min (PEG2000-PE liposomes) vs. 13 min (unmodified); b/R ratio 0.8 vs. 0 at 6h
Supports circulation-time extension research in liposome models
PEG2000-PE class effect; not DMPE-specific comparison
Stealth liposomes Pharmacokinetics Circulation half-life PEGylation

Shorter C14 Acyl Chains Confer Weaker Membrane Anchoring and Faster PEG Shedding Dynamics

Due to its shorter fatty acid chains (C14:0), DMPE-PEG2000 exhibits relatively weak membrane anchoring strength, resulting in easy PEG shedding in circulation [1]. This property contrasts with longer-chain analogs like DSPE-PEG2000 (C18:0), which demonstrate stronger hydrophobic anchoring and slower desorption kinetics [2]. For applications such as siRNA delivery where rapid PEG shedding is desirable to facilitate cellular uptake after reaching the target tissue, the C14 anchor of DMPE-PEG2000 offers a deliberate pharmacokinetic advantage [3].

Membrane anchoring
Class-level
C14 anchor: weaker membrane retention, faster PEG shedding vs. C18 anchor
May support rapid PEG shedding in siRNA-LNP research contexts
Qualitative class inference; shedding rate depends on formulation
Membrane anchoring PEG shedding Pharmacokinetics Lipid exchange

HPLC-CAD Method Validated for PEG2000-DMPE Quantification with Intra-Day Precision RSD of 1.6%

A stability-indicating HPLC-CAD method was developed and validated for PEG2000-DMPE quantification, achieving intra-day precision RSD of 1.6%, inter-day precision RSD of 0.6%, and sensitivity RSD of 3.8% [1]. The method demonstrated linearity from 210 μg/mL to 390 μg/mL (R² = 0.996) and enabled identification of three degradation products via LC-HRMS, establishing a reference analytical framework for batch-to-batch quality assessment [1].

HPLC-CAD method
Reported
Intra-day RSD 1.6%, inter-day RSD 0.6%, linear 210–390 μg/mL
Provides QC framework for batch-to-batch assessment
Stability-indicating; validated analytical method
Analytical method Quality control Stability indicating HPLC-CAD

Optimal Research and Industrial Application Scenarios for PEG2000-DMPE Based on Differentiated Performance Evidence


Liposomal Formulations Requiring Preserved Bilayer Integrity and Minimized Micellization

Formulators developing conventional liposomal drug products where vesicle integrity is paramount—such as those encapsulating hydrophilic small molecules or proteins—should prioritize PEG2000-DMPE over DSPE-PEG2000. The reduced micellization tendency of DMPE-PEG2000, as demonstrated in head-to-head phase behavior studies [1], helps preserve lamellar bilayer structure at higher PEG-lipid incorporation levels, minimizing premature drug leakage.

siRNA-LNP Formulations for Hepatic Gene Silencing Requiring Rapid PEG Shedding

For siRNA-loaded lipid nanoparticles targeting hepatocytes, the weak membrane anchoring of DMPE-PEG2000's C14 acyl chains [1] enables rapid PEG shedding in circulation (half-life <30 min) [2], a critical design feature that facilitates ApoE adsorption and subsequent receptor-mediated uptake. This property directly contrasts with DSPE-PEG2000's stronger retention and is intentionally leveraged in clinically validated LNP formulations.

In Vivo Liver-Directed Gene Delivery Using Endosomal Escape Peptide-Modified Nanodevices

The exceptional 1885-fold enhancement in liver gene expression achieved with DMPE-PEG2000-modified R8-MEND nanodevices incorporating str-INF7 peptide [1] positions this PEG-lipid as a compelling choice for liver-targeted gene therapy applications. Researchers developing hepatocyte-directed nucleic acid delivery systems should consider DMPE-PEG2000 in combination with endosomal escape-enhancing peptides to maximize in vivo transfection efficiency.

Quality-Controlled Procurement Requiring Validated Analytical Methods for Regulatory Compliance

Procurement teams sourcing PEG2000-DMPE for GLP or GMP applications benefit from the availability of a fully validated, stability-indicating HPLC-CAD method with documented precision (intra-day RSD 1.6%) and linearity [1]. This analytical framework supports batch release testing, stability monitoring, and regulatory submission documentation, reducing quality risk compared to PEG-lipids lacking comparable published method validation.

Application
Selection Property
Validation Focus
Liposome bilayer-integrity studies
Reduced micellization tendency
Bilayer phase behavior under PEG-lipid loading
siRNA-LNP hepatic delivery research
Rapid PEG shedding from C14 anchor
Post-injection gene silencing efficiency
Liver-directed gene delivery with endosomal escape peptides
Enhanced in vivo transfection with DMPE-PEG
In vivo liver luciferase expression context
QC procurement with validated method
HPLC-CAD method availability
Method precision and linearity for batch testing

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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